N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
CAS No.: 1105236-98-3
Cat. No.: VC4298526
Molecular Formula: C18H20ClN5O2S
Molecular Weight: 405.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105236-98-3 |
|---|---|
| Molecular Formula | C18H20ClN5O2S |
| Molecular Weight | 405.9 |
| IUPAC Name | N-butan-2-yl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H20ClN5O2S/c1-3-12(2)20-16(25)10-23-18(26)24-15(21-23)8-9-17(22-24)27-11-13-4-6-14(19)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,20,25) |
| Standard InChI Key | KKOKGXVKDYKDLY-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)SCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A triazolo[4,3-b]pyridazine bicyclic system, which combines a 1,2,4-triazole ring fused with a pyridazine ring.
-
A 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) at position 6, introducing hydrophobic and electron-withdrawing characteristics.
-
An acetamide side chain at position 2, functionalized with a sec-butylamine group (N-(butan-2-yl)), enhancing solubility and target interaction.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Triazolo[4,3-b]pyridazine Core
The bicyclic system is typically constructed via cyclocondensation reactions. For example, 3,6-dichloropyridazine derivatives undergo sequential substitutions with hydrazine and formic acid to form the triazole ring .
Step 3: Acetamide Side Chain Installation
The acetamide moiety is introduced via amidation. Ethyl acetamide derivatives react with sec-butylamine in the presence of coupling agents like HATU or DCC, followed by purification via column chromatography .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 3,6-Dichloropyridazine | Core structure precursor |
| 6-Chloro-3-hydrazinopyridazine | Cyclization precursor |
| 4-Chlorobenzyl mercaptan | Sulfur-containing substituent |
Molecular Docking and Computational Studies
Binding Mode Analysis
Docking simulations (PDB: 3KR8) position the triazolo[4,3-b]pyridazine core within the TNKS1 active site. Key interactions include:
-
π-π stacking between the triazole ring and Tyr1213.
-
Hydrogen bonds between the acetamide carbonyl and Ser1221.
-
Van der Waals contacts with the 4-chlorobenzylthio group and Ile1225 .
Table 3: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| TNKS1 | -9.8 |
| c-Met kinase | -8.5 |
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in murine models.
-
Structural Optimization: Modify the sec-butylamine group to enhance blood-brain barrier penetration.
-
Combination Therapies: Test synergy with checkpoint inhibitors (e.g., pembrolizumab) in immunooncology contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume